Cas no 1118786-86-9 (tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)

Tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate is a specialized carbamate-protected spirocyclic compound featuring a ketone functional group at the 6-position of the spiro[3.3]heptane scaffold. This structure offers unique steric and electronic properties, making it valuable in organic synthesis, particularly in the development of constrained peptidomimetics and bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. The rigid spirocyclic framework contributes to conformational control, which is advantageous in medicinal chemistry for modulating target interactions. Its well-defined reactivity profile facilitates further functionalization, enabling applications in drug discovery and materials science.
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate structure
1118786-86-9 structure
Product Name:tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
CAS No:1118786-86-9
MF:C12H19NO3
MW:225.284163713455
MDL:MFCD11858160
CID:1011062
PubChem ID:39872257
Update Time:2025-06-29

tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
    • (6-oxospiro[3.3]hept-2-yl)-carbaMic acid tert-butyl ester
    • (6-Oxospiro[3.3]hept-2-yl)carbamic acid tert-butyl ester
    • 2-(Boc-amino)-6-oxospiro[3.3]heptane
    • 2-(Boc-amino)-6-oxo-spiro[3.3]heptane
    • tert-butyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate
    • tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
    • (6-Oxospiro[3.3]hept-2-yl)carbamicacid tert-butyl ester
    • tert-butyl 6-oxospiro[3.3]hept-2-ylcarbamate
    • HQXCHIODIJRHAT-UHFFFAOYSA-N
    • 2-(Boc-amino)-6-oxospiro[...
    • RP07567
    • PB29897
    • 2-(Boc-
    • DTXSID10653869
    • tert-butyl(6-Oxospiro[3.3]heptan-2-yl)carbamate
    • SCHEMBL17452519
    • AM20070567
    • AKOS015950358
    • EN300-69461
    • 1118786-86-9
    • SY027558
    • 6-(Boc-amino)spiro[3.3]heptan-2-one
    • 2-(Boc-amino)spiro[3.3]heptane-6-one
    • A894682
    • J-501689
    • W-204760
    • TQ0014
    • AS-34919
    • F8887-4166
    • CS-0047894
    • TERT-BUTYL N-(6-OXOSPIRO[3.3]HEPTAN-2-YL)CARBAMATE
    • DB-120335
    • MFCD11858160
    • MDL: MFCD11858160
    • Inchi: 1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8H,4-7H2,1-3H3,(H,13,15)
    • InChI Key: HQXCHIODIJRHAT-UHFFFAOYSA-N
    • SMILES: O=C1CC2(C1)CC(C2)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 225.13600
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • XLogP3: 1.1

Experimental Properties

  • PSA: 55.40000
  • LogP: 2.41370

tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:1118786-86-9)tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
Order Number:A894682
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:48
Price ($):364.0
Email:sales@amadischem.com

tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate Related Literature

Additional information on tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate

Introduction to Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate (CAS No. 1118786-86-9)

Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate, with the CAS number 1118786-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, including its spirocyclic framework and carbamate functional group, make it a valuable candidate for further exploration in drug discovery and development.

The molecular structure of Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate consists of a spirocyclic ketone moiety linked to a carbamate group, with a tert-butyl substituent attached to the carbamate nitrogen. This configuration imparts specific electronic and steric properties that can influence its reactivity and biological activity. The spirocyclic core, derived from spiro[3.3]heptane, introduces a rigid framework that can be exploited to modulate binding interactions with biological targets. Additionally, the presence of the carbamate group suggests potential roles in hydrogen bonding and salt formation, which are crucial for drug-like properties such as solubility and bioavailability.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been shown to exhibit properties ranging from neuroprotective effects to anti-inflammatory and anticancer activities. The compound Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate is particularly noteworthy because of its structural complexity and the potential for derivatization to produce more specialized derivatives with tailored pharmacological profiles.

One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors. The spirocyclic ketone moiety can serve as a scaffold for designing molecules that interact with specific enzymatic targets. For instance, studies have demonstrated that spirocyclic compounds can mimic natural substrates or transition states, thereby inhibiting enzyme activity effectively. The carbamate group can also be modified to enhance binding affinity or selectivity, making it an attractive component for structure-based drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high accuracy. These computational tools have been instrumental in designing and optimizing derivatives of Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate for improved pharmacological activity. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify key structural features that contribute to binding affinity and selectivity, thereby accelerating the drug discovery process.

The synthesis of Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate presents unique challenges due to its complex architecture. However, recent methodologies in organic synthesis have made significant strides in facilitating the construction of such intricate molecules. For example, transition metal-catalyzed reactions and asymmetric synthesis techniques have been employed to achieve high yields and enantioselectivity in the preparation of spirocyclic intermediates. These advances have not only improved the efficiency of synthesis but also opened new avenues for exploring diverse chemical space.

In addition to its potential as an enzyme inhibitor, Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate may also find applications in other therapeutic areas. Its structural motifs are reminiscent of natural products that have demonstrated significant biological activity, suggesting that derivatives of this compound could exhibit novel pharmacological effects. For instance, spirocyclic compounds have been implicated in various biological processes, including cell signaling and neurochemistry, making them promising candidates for therapeutic intervention.

The role of computational tools in understanding the biological activity of small molecules cannot be overstated. High-throughput virtual screening (HTVS) has become an essential technique for identifying lead compounds from large chemical libraries. By integrating experimental data with computational predictions, researchers can prioritize candidates like Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate for further investigation based on their predicted binding affinity and selectivity profiles.

The future prospects for this compound are promising, with ongoing research aimed at expanding its chemical space and exploring new synthetic pathways. Collaborative efforts between experimental chemists and computational scientists are likely to yield innovative derivatives with enhanced therapeutic potential. As our understanding of biological systems continues to grow, compounds like Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate will continue to play a crucial role in advancing drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1118786-86-9)tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
A894682
Purity:99%
Quantity:5g
Price ($):364.0
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